Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate
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Overview
Description
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with chlorophenyl and ethoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions One common method involves the condensation of 4-chlorobenzaldehyde with 4-ethoxyaniline to form an intermediate Schiff base This intermediate is then cyclized with appropriate reagents to form the pyrazoloquinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to different derivatives.
Substitution: The chlorophenyl and ethoxyphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone
- 4-chlorophenyl 4-ethoxyphenyl sulfone
Uniqueness
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its specific substitution pattern and the presence of the pyrazoloquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate is a compound of interest due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a benzoate moiety, a piperidine ring, and a pyrazine derivative. This combination suggests potential interactions with multiple biological targets.
Research indicates that compounds similar to this compound may act on various receptors and enzymes:
- Muscarinic Receptors : Some derivatives of piperidine have been shown to act as antagonists at muscarinic receptors, which are implicated in neurological conditions. This suggests potential use in treating disorders like Alzheimer's disease and schizophrenia .
- Antitumor Activity : Pyrazole derivatives have demonstrated significant antitumor activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth . The specific activity of this compound in this context remains to be fully elucidated.
Antimicrobial and Antifungal Properties
Studies on related pyrazole compounds have shown promising antimicrobial and antifungal activities. For instance, certain synthesized pyrazole carboxamides exhibited notable antifungal effects, indicating that this compound may also possess similar properties .
Antioxidant Activity
Research has highlighted the antioxidant potential of pyrazole derivatives. Compounds with similar structures have been reported to scavenge free radicals effectively, suggesting that this compound could contribute to oxidative stress mitigation .
Case Study 1: Antitumor Activity
In a study evaluating the antitumor properties of piperidine derivatives, compounds structurally related to this compound showed significant inhibition of cell proliferation in human breast cancer cells. The IC50 values ranged from 7.9 to 92 µM across different cell lines, indicating a promising therapeutic index for further development .
Case Study 2: CNS Effects
Another investigation focused on the central nervous system (CNS) effects of piperidine-based compounds. The results indicated that some derivatives exhibited both stimulant and depressant effects on the CNS, suggesting potential applications in treating anxiety and depression .
Table: Summary of Biological Activities
Properties
Molecular Formula |
C25H19ClN4O3 |
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Molecular Weight |
458.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-2-33-19-10-6-17(7-11-19)28-24(31)15-3-12-22-20(13-15)23-21(14-27-22)25(32)30(29-23)18-8-4-16(26)5-9-18/h3-14,29H,2H2,1H3,(H,28,31) |
InChI Key |
GBBZMNNAOROYPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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